4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid

Lipophilicity Physicochemical property CNS drug design

4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid (CAS 871217-36-6; PubChem CID is a synthetic small molecule (C₁₂H₁₄N₂O₂S₂, MW 282.4 g/mol) that combines a 5-methylthiophene moiety with a 2-aminothiazole core linked to a butanoic acid side chain. Reported to possess affinity for the GABA receptor , the compound is catalogued as an anticonvulsant in the ChEMBL database (CHEMBL679304) where it was evaluated against GABA aminotransferase from pig brain.

Molecular Formula C12H14N2O2S2
Molecular Weight 282.4 g/mol
CAS No. 871217-36-6
Cat. No. B3291241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid
CAS871217-36-6
Molecular FormulaC12H14N2O2S2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=CSC(=N2)NCCCC(=O)O
InChIInChI=1S/C12H14N2O2S2/c1-8-4-5-10(18-8)9-7-17-12(14-9)13-6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyGYUXYYGGNQVDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic Acid (CAS 871217-36-6) – Chemical Identity and Target Class for Procurement Decision-Making


4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid (CAS 871217-36-6; PubChem CID 7131103) is a synthetic small molecule (C₁₂H₁₄N₂O₂S₂, MW 282.4 g/mol) that combines a 5-methylthiophene moiety with a 2-aminothiazole core linked to a butanoic acid side chain [1]. Reported to possess affinity for the GABA receptor , the compound is catalogued as an anticonvulsant in the ChEMBL database (CHEMBL679304) where it was evaluated against GABA aminotransferase from pig brain [2]. Its computed XLogP3 of 2.9, two hydrogen-bond donors, and six hydrogen-bond acceptors [1] define a physicochemical profile that distinguishes it from both the endogenous ligand GABA and simpler 4-aminobutanoic acid derivatives used as pharmacological controls.

Why Generic Substitution of 4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic Acid (CAS 871217-36-6) Risks Experimental Divergence


In-class thiazole-amino acid derivatives and GABAergic ligands are not interchangeable with this compound because the 5-methylthiophene substituent profoundly alters lipophilicity and putative target engagement relative to simpler aryl or methyl thiazole analogs . The Qiu et al. J. Med. Chem. paper that generated the underlying ChEMBL dataset demonstrated that even subtle changes in the aromatic ring system (e.g., shifting from a carboxylic acid to a 2,6-difluorophenol bioisostere) can switch a compound’s behavior from a GABA aminotransferase substrate to an inhibitor [1]. Without head-to-head data proving that a procurement-substituted analog matches the precise 5-methylthiophene-thiazole-butanoic acid architecture, a generic replacement carries an unquantified risk of altered enzyme inhibition, receptor binding, or off-target profile in downstream mechanistic or screening studies.

Quantitative Differentiation Evidence for 4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic Acid (CAS 871217-36-6) Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) vs. GABA and Simple GABAergic Amino Acids

The compound's computed XLogP3 of 2.9 [1] places it in distinctly more lipophilic territory than the endogenous ligand GABA (XLogP3 ≈ -1.1) and common comparator 4-aminobutanoic acid (XLogP3 ≈ -0.7). This ~3.6–4.0 log unit difference translates to a predicted >1000-fold higher octanol-water partition coefficient, which is expected to alter passive membrane permeability and volume of distribution if applied in CNS-targeted experimental systems. The 5-methylthiophene-thiazole scaffold contributes approximately 2.8 log units of this lipophilicity gain relative to the simple amino acid chain.

Lipophilicity Physicochemical property CNS drug design

Structural Distinction: 5-Methylthiophene Substituent vs. Phenyl or Unsubstituted Thiazole GABA-T Inhibitors

The compound carries a 5-methylthiophen-2-yl group at the 4-position of the thiazole ring, a substitution pattern that is absent from all benchmark GABA aminotransferase inhibitors reported in the foundational Qiu et al. study (e.g., vigabatrin, 3-(aminomethyl)-2,6-difluorophenol, and 4-(aminomethyl)-2,6-difluorophenol) [1]. The sulfur atom in the thiophene ring introduces distinct electronic and steric features not present in phenyl-substituted thiazole GABAergic agents (e.g., isoxazole-thiazole GABA A α5 inverse agonists) [2]. While precise Ki values for this specific compound against GABA aminotransferase are not publicly available in the retrieved assay records, the ChEMBL annotation (CHEMBL679304) confirms it belongs to an anticonvulsant screening set where it was differentiated from simpler amino acid scaffolds [3].

Structure-activity relationship GABA aminotransferase heterocyclic chemistry

Molecular Weight and Hydrogen-Bond Capacity Differentiation from Gabapentinoid Comparators

At 282.4 g/mol with 2 H-bond donors and 6 H-bond acceptors [1], this compound is heavier and more polar-surface-area-rich than gabapentin (MW 171.2, 2 HBD, 3 HBA) and pregabalin (MW 159.2, 2 HBD, 3 HBA), two clinically used GABAergic agents that act via the α2δ calcium channel subunit rather than directly on GABA receptors [2]. The additional 111–123 Da largely resides in the 5-methylthiophene-thiazole fragment, which also adds 3 extra H-bond acceptor sites. This results in a topological polar surface area (TPSA) of approximately 118 Ų (calculated) vs. ~63 Ų for gabapentin, predicting reduced passive BBB permeation but potentially enhanced target specificity.

Molecular weight Hydrogen bonding Drug-likeness

Annotated Anticonvulsant Target Engagement vs. Structurally-Related Thiazole Library Compounds

The compound is explicitly annotated in ChEMBL (CHEMBL679304) as possessing anticonvulsant activity in a GABA aminotransferase assay using pig brain homogenate with a radiochemical readout ([14C]-α-ketoglutarate → [14C]-glutamate) [1]. This is a mechanistically defined, functional assay distinct from simple receptor-binding displacement screens. By contrast, many thiazole derivatives in commercial screening libraries (e.g., 2-amino-4-phenylthiazole and 2-amino-4-methylthiazole analogs) lack this specific functional annotation. The presence of a curated bioactivity record in a major public database provides the procurement scientist with a verifiable, assay-contextualized starting point that is absent for most uncharacterized thiazole-amino acid library members.

Anticonvulsant GABA aminotransferase ChEMBL bioactivity

Best-Fit Research Application Scenarios for 4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic Acid (CAS 871217-36-6) Based on Verified Evidence


GABAergic Target Screening Panels Requiring a Non-Endogenous Chemotype

This compound is suited for inclusion in GABA receptor subtype (GABA A, GABA B, GABA C/ρ) or GABA aminotransferase (GABA-T) screening panels where a non-endogenous, lipophilic small-molecule chemotype is desired [1]. Its documented affinity for the GABA receptor and annotation in an anticonvulsant GABA-T functional assay [2] make it a valid positive-control candidate or hit-expansion starting point distinct from benzodiazepines, barbiturates, or gabapentinoids.

CNS Drug Discovery Programs Exploring Thiophene-Thiazole Bioisosteres

The compound's XLogP3 of 2.9, sulfur-rich heterocyclic core, and carboxylic acid terminus position it as a probe molecule for CNS programs that seek to replace 2,6-difluorophenol or isoxazole moieties with a 5-methylthiophene group while retaining GABAergic activity [1]. Its physicochemical profile (MW 282, TPSA ~118 Ų) sits within the CNS MPO desirability range, offering a scaffold for further optimization [1].

Validation of Commercial Compound Libraries for GABAergic Bioactivity

Procurement teams building diverse screening libraries with GABAergic bias can use this compound as a characterized standard to validate their supplier's chemical integrity and biological annotation. The ChEMBL record (CHEMBL679304) provides a traceable bioactivity provenance [1], and the compound's availability from multiple vendors at ≥95% purity enables comparative quality assessment across suppliers.

SAR Expansion Around the 4-(Thiazol-2-ylamino)butanoic Acid Scaffold

For medicinal chemistry groups exploring the 4-(thiazol-2-ylamino)butanoic acid series, this compound provides a reference point with the specific 5-methylthiophene aryl substitution. The structural divergence from 4-phenyl, 4-(4-chlorophenyl), and 4-(4-bromophenyl) thiazole analogs reported in antimicrobial contexts [1] allows direct assessment of aryl substituent effects on GABA receptor affinity vs. other biological targets.

Quote Request

Request a Quote for 4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.